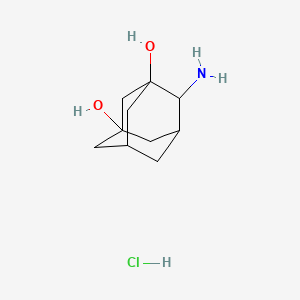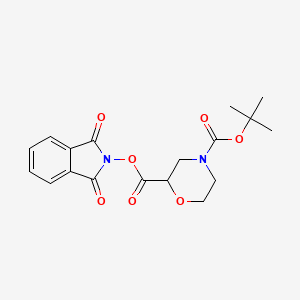
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine (3-BTFECP) is a synthetic compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis, and has been used in a range of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material in the synthesis of biologically active compounds. In addition, it has been used in the synthesis of new materials, such as conducting polymers, and as a catalyst in the synthesis of peptides.
Wirkmechanismus
The mechanism of action of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is not well understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic center of organic molecules and forming covalent bonds with them. This reaction is believed to be responsible for its use as a reagent in organic synthesis, as well as its ability to form coordination complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine are not well understood. However, it has been shown to have antimicrobial activity, and has been used in the synthesis of biologically active compounds. In addition, it has been shown to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize, and is stable in aqueous solutions. However, it is important to note that 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is toxic and should be handled with care.
Zukünftige Richtungen
The potential future directions for the use of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research into its use as a catalyst in the synthesis of peptides and other compounds could lead to new and improved methods for synthesizing these compounds. Finally, further research into its use as a ligand in coordination chemistry could lead to the development of new materials with novel properties.
Synthesemethoden
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine can be synthesized by reacting 2-chloropyridine with bromo-1,1,2-trifluoroethanol in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the bromine atom in the bromo-1,1,2-trifluoroethanol is replaced by the chlorine atom in the 2-chloropyridine. The reaction is typically carried out in an aqueous solution, and yields 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine as the major product.
Eigenschaften
IUPAC Name |
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-6(10)7(11,12)14-4-2-1-3-13-5(4)9/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTOUMXMYFMMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC(C(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)




![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)

![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)



![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)